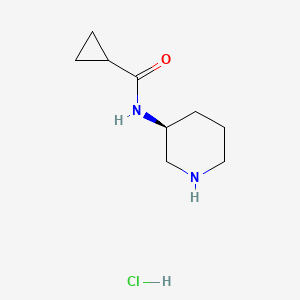

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride, also known as N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride:

Cancer Research

This compound has shown potential in cancer research, particularly as a Poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are crucial in treating cancers with BRCA1 and BRCA2 mutations. The compound’s ability to inhibit PARP enzymes can lead to the death of cancer cells that rely on PARP for DNA repair .

Neurodegenerative Diseases

Research indicates that this compound may have applications in treating neurodegenerative diseases. By inhibiting PARP, it can potentially reduce neuronal damage and inflammation, which are common in conditions like Alzheimer’s and Parkinson’s diseases .

Cardiovascular Research

In cardiovascular research, this compound’s PARP inhibitory properties are being explored for their potential to mitigate ischemia-reperfusion injury. This type of injury occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen, causing significant damage .

Inflammation and Immune Response

The compound is also being studied for its role in modulating inflammation and immune responses. By inhibiting PARP, it can potentially reduce the inflammatory response, making it a candidate for treating inflammatory diseases .

DNA Repair Mechanisms

This compound is valuable in studying DNA repair mechanisms. Its ability to inhibit PARP enzymes allows researchers to understand better how cells repair DNA damage and the role of PARP in maintaining genomic stability .

Drug Development and Pharmacokinetics

In drug development, this compound is used to study the pharmacokinetics and pharmacodynamics of PARP inhibitors. Understanding its absorption, distribution, metabolism, and excretion helps in designing more effective drugs with fewer side effects .

Radiation Therapy Enhancement

The compound is being investigated for its potential to enhance the effectiveness of radiation therapy in cancer treatment. By inhibiting PARP, it can increase the sensitivity of cancer cells to radiation, leading to more effective treatment outcomes .

Metabolic Disorders

Research is also exploring the compound’s role in treating metabolic disorders. Its ability to modulate PARP activity can influence metabolic pathways, potentially offering new therapeutic approaches for conditions like diabetes and obesity .

Eigenschaften

IUPAC Name |

N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYVUATUVKQKX-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2CC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)

![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)

![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)